1-Benzofuran-3-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzofuran-3-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound featuring a benzofuran ring, a triazole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzofuran-3-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions involving aldehydes or ketones under acidic or basic conditions.
Introduction of the Triazole Moiety:
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzofuran-3-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
1-Benzofuran-3-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzofuran-3-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, the triazole moiety can inhibit enzymes by binding to their active sites, and the piperidine ring can interact with neurotransmitter receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzofuran-2-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone
- 1-Benzofuran-3-yl-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone
- 1-Benzofuran-3-yl-[3-(imidazol-1-ylmethyl)piperidin-1-yl]methanone
Uniqueness
1-Benzofuran-3-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzofuran ring provides aromatic stability, the triazole moiety offers potential for enzyme inhibition, and the piperidine ring enhances solubility and bioavailability.
This compound’s unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development and other scientific research applications.
Properties
IUPAC Name |
1-benzofuran-3-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-17(15-12-23-16-6-2-1-5-14(15)16)20-8-3-4-13(10-20)11-21-9-7-18-19-21/h1-2,5-7,9,12-13H,3-4,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKNGLCBKPZINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC3=CC=CC=C32)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.